2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine
Overview
Description
2’-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine is a complex organic compound that features a guanosine base modified with a pyridoindole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridoindole scaffold, followed by its attachment to the guanosine base. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyridoindole moiety.
Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: This reaction can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2’-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and RNA, potentially affecting gene expression and replication.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA, disrupting their normal functions. This interaction can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include various enzymes and proteins involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine: A simpler analog without the pyridoindole moiety.
8-Aminoguanosine: Contains an amino group at the 8-position but lacks the pyridoindole structure.
Pyridoindole derivatives: Various compounds with similar indole-based structures.
Uniqueness
2’-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine is unique due to its combined guanosine and pyridoindole structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(9H-pyrido[2,3-b]indol-2-ylamino)-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O4/c22-20-27-18-16(19(32)28-20)26-21(29(18)15-7-12(31)13(8-30)33-15)25-14-6-5-10-9-3-1-2-4-11(9)23-17(10)24-14/h1-6,12-13,15,30-31H,7-8H2,(H3,22,27,28,32)(H2,23,24,25,26)/t12-,13+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBVUIRPSABEGI-GZBFAFLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=NC5=C(C=C4)C6=CC=CC=C6N5)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=NC5=C(C=C4)C6=CC=CC=C6N5)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60780452 | |
Record name | 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60780452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269736-22-3 | |
Record name | 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60780452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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